2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H12N4O. It is known for its unique structure, which combines a piperazine ring with an oxazolo-pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base, followed by cyclization with an oxazoline derivative . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxazolo-pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds such as:
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine: Similar structure but different positioning of the oxazolo ring.
2-(1-Piperazinyl)oxazolo[5,4-b]pyridine: Another structural isomer with different biological activities.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)13-10(15-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHPHBYVQTWDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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